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Abstract
The ID-8 cell line, a murine model of ovarian cancer, is a critical tool in oncological research,

particularly for studies involving the tumor microenvironment and immunotherapy. A thorough

understanding of its growth kinetics is fundamental for experimental design and data

interpretation. This technical guide provides a comprehensive overview of the ID-8 cell line's

doubling time and growth rate, supported by detailed experimental protocols and an exploration

of the key signaling pathways governing its proliferation.

Introduction
The ID-8 cell line is a spontaneously transformed mouse ovarian surface epithelial cell line

derived from the C57BL/6 mouse strain. It is widely used in preclinical ovarian cancer research

due to its epithelial-like morphology, aggressive tumorigenicity, and competence for growth in

immunocompetent syngeneic hosts. This guide focuses on the in vitro growth characteristics of

the ID-8 cell line, providing quantitative data and detailed methodologies for its assessment.

Quantitative Growth Characteristics
The growth kinetics of a cell line are defined by its doubling time and specific growth rate. While

precise values can vary slightly between laboratories due to specific culture conditions and

passage numbers, the following data provides a reliable baseline for the ID-8 cell line.
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Parameter Value Source

Doubling Time 30-40 hours (For ID-8 fat-1 subline)

Growth Rate (µ)
Not explicitly stated in

reviewed literature
-

Note: The doubling time of 30-40 hours was reported for the ID-8 fat-1 subline. While this

provides a close estimate, the doubling time of the parental ID-8 cell line may vary. It is

recommended that each laboratory empirically determines the doubling time for their specific

ID-8 cell stock.

Experimental Protocols
Accurate determination of cell doubling time and growth rate is crucial for reproducible

experimental outcomes. Below are detailed protocols for culturing ID-8 cells and measuring

their proliferation.

ID-8 Cell Culture and Maintenance
Materials:

ID-8 mouse ovarian cancer cells

High-glucose Dulbecco's Modified Eagle Medium (DMEM)

Fetal Bovine Serum (FBS), heat-inactivated

Penicillin-Streptomycin solution (100x)

Trypsin-EDTA (0.25%)

Phosphate-Buffered Saline (PBS), sterile

T-75 or T-25 cell culture flasks

Humidified incubator (37°C, 5% CO2)
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Hemocytometer or automated cell counter

Protocol:

Media Preparation: Prepare complete growth medium by supplementing high-glucose

DMEM with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

Cell Thawing: Rapidly thaw a cryopreserved vial of ID-8 cells in a 37°C water bath. Transfer

the cell suspension to a sterile 15 mL conical tube containing 9 mL of pre-warmed complete

growth medium.

Initial Culture: Centrifuge the cell suspension at 200 x g for 5 minutes. Aspirate the

supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium in a T-75

flask.

Incubation: Culture the cells in a humidified incubator at 37°C with 5% CO2.

Subculturing: When cells reach 80-90% confluency, aspirate the culture medium and wash

the cell monolayer with sterile PBS.

Add 2-3 mL of Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells

detach.

Neutralize the trypsin by adding 4-6 mL of complete growth medium.

Collect the cell suspension and centrifuge at 200 x g for 5 minutes.

Resuspend the cell pellet in fresh complete growth medium and plate into new flasks at a

split ratio of 1:5 to 1:10.

Determination of Doubling Time and Growth Rate using
a Growth Curve
Materials:

ID-8 cells in exponential growth phase

Complete growth medium
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24-well cell culture plates

Hemocytometer or automated cell counter

Trypan blue solution (0.4%)

Protocol:

Cell Seeding: Seed ID-8 cells into multiple wells of a 24-well plate at a low density (e.g., 1 x

10^4 cells/well) in 1 mL of complete growth medium. Prepare triplicate wells for each time

point.

Cell Counting: At regular intervals (e.g., every 24 hours for 5-7 days), trypsinize and count

the cells from three replicate wells.

To perform a viable cell count, mix a small aliquot of the cell suspension with an equal

volume of trypan blue solution. Count the unstained (viable) cells using a hemocytometer.

Data Plotting: Plot the average number of viable cells against time (in hours) on a semi-

logarithmic graph.

Calculation of Doubling Time: The doubling time (Td) can be calculated from the logarithmic

growth phase of the curve using the following formula:

Td = (t2 - t1) * log(2) / (log(N2) - log(N1))

Where:

t1 and t2 are two different time points in the exponential growth phase.

N1 and N2 are the cell numbers at times t1 and t2, respectively.

Calculation of Specific Growth Rate: The specific growth rate (µ) can be calculated using the

following formula:

µ = (ln(N2) - ln(N1)) / (t2 - t1)

Signaling Pathways in ID-8 Cell Proliferation
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The proliferation of ID-8 cells is a complex process regulated by a network of intracellular

signaling pathways. While a comprehensive map is still under investigation, key pathways

known to be involved in cancer cell proliferation are also active in ID-8 cells.

PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway

is a crucial regulator of cell growth, proliferation, and survival in many cancers.
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Caption: PI3K/Akt/mTOR signaling pathway in cell proliferation.
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MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK)

pathway is another critical signaling cascade that transmits signals from cell surface receptors

to the nucleus, ultimately regulating gene expression and promoting cell proliferation.
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Caption: MAPK/ERK signaling pathway in cell proliferation.
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Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the doubling time and

growth rate of the ID-8 cell line.

Cell Culture Growth Curve Assay Data Analysis

Thaw & Culture ID-8 Cells Passage Cells at 80-90% Confluency Seed Cells in 24-well Plate Count Cells at Regular Intervals Plot Growth Curve Calculate Doubling Time & Growth Rate

Click to download full resolution via product page

Caption: Workflow for determining ID-8 cell growth kinetics.

Conclusion
This technical guide provides essential information on the doubling time and growth rate of the

ID-8 mouse ovarian cancer cell line. The detailed protocols for cell culture and growth analysis

are intended to assist researchers in obtaining reliable and reproducible data. Furthermore, the

visualization of key signaling pathways offers a foundational understanding of the molecular

mechanisms driving ID-8 cell proliferation. Adherence to these standardized methods will

enhance the consistency and comparability of findings across different studies, ultimately

advancing our understanding of ovarian cancer biology and the development of novel

therapeutic strategies.

To cite this document: BenchChem. [In-Depth Technical Guide: ID-8 Mouse Ovarian Cancer
Cell Line Growth Characteristics]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1674368#id-8-cell-line-doubling-time-and-growth-
rate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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